molecular formula C5H11NO2 B028145 N-Methoxy-N-methylpropionamide CAS No. 104863-65-2

N-Methoxy-N-methylpropionamide

Cat. No.: B028145
CAS No.: 104863-65-2
M. Wt: 117.15 g/mol
InChI Key: YKVJZSZZQKQJMO-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpropionamide is an organic compound with the molecular formula C5H11NO2. It is a colorless to almost colorless clear liquid with a molecular weight of 117.15 g/mol . This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

Mode of Action

The mode of action of N-Methoxy-N-methylpropionamide is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how such factors affect this compound are currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylpropionamide can be synthesized through the reaction of propionyl chloride with N-methoxymethylamine in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often purified through distillation or recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methoxy-N-methylpropionamide has several applications in scientific research:

Comparison with Similar Compounds

Comparison: N-Methoxy-N-methylpropionamide is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and physical properties. Compared to N-Methylpropionamide, it has a higher electron density due to the methoxy group, making it more reactive in nucleophilic substitution reactions. N-Ethoxy-N-methylpropionamide and N-Methoxy-N-ethylpropionamide have similar structures but differ in the length of the alkyl chain, affecting their solubility and boiling points .

Biological Activity

N-Methoxy-N-methylpropionamide is an organic compound with the molecular formula C5_5H11_{11}NO2_2 and a molecular weight of 117.15 g/mol. Despite its potential applications in chemistry, biology, and medicine, the specific biological activity of this compound remains largely unexplored due to a lack of comprehensive scientific studies.

Overview

This compound is characterized as a colorless to nearly colorless liquid. Its synthesis typically involves the reaction of propionyl chloride with N-methoxymethylamine in the presence of a base like triethylamine, conducted under controlled conditions to maximize yield and purity . The compound has been noted for its utility as an intermediate in various organic syntheses and may play a role in enzyme-catalyzed reactions and metabolic pathways.

Currently, the mode of action for this compound is not well defined. The absence of targeted studies means that its interactions at the molecular level, including any potential effects on biological systems, are largely unknown. Factors such as environmental conditions could influence its efficacy and stability, but specific details remain unreported.

Comparative Analysis with Similar Compounds

To understand this compound's potential biological activity, it is useful to compare it with related compounds:

Compound NameMolecular FormulaMolecular WeightNotable Characteristics
N-MethylpropionamideC4_4H9_9NO87.12 g/molUsed in amide-induced phase separation studies .
N-Ethoxy-N-methylpropionamideC5_5H11_11NO2_2117.15 g/molSimilar structure; differences in alkyl chain length affect solubility.
N-Methoxy-N-ethylpropionamideC6_6H13_13NO2_2131.17 g/molContains ethyl instead of methyl group; potential for different reactivity.

Research Applications

Despite limited direct studies on this compound, it has several proposed applications:

  • Chemistry : Acts as an intermediate in organic synthesis.
  • Biology : Potential use in studying metabolic pathways and enzyme reactions.
  • Medicine : May serve as a precursor for pharmaceutical agents.
  • Industry : Employed in the production of agrochemicals and specialty chemicals .

Case Studies and Experimental Findings

While specific case studies focusing solely on this compound are scarce, related research has highlighted the importance of similar compounds in biochemical contexts:

  • Enzyme-Catalyzed Reactions : Research into related amides has shown their involvement in various enzyme-mediated processes, suggesting that this compound could similarly interact with biological catalysts.
  • Phase Separation Studies : Investigations into amide-induced phase separation using similar compounds have provided insights into solvation properties that could be relevant for understanding how this compound behaves in biological systems .

Properties

IUPAC Name

N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4-5(7)6(2)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVJZSZZQKQJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462887
Record name N-Methoxy-N-methylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104863-65-2
Record name N-Methoxy-N-methylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N-methylpropionamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can NMR spectroscopy tell us about the structure of N-methoxy-N-methylpropionamide derivatives?

A1: NMR spectroscopy, specifically 1H and 13C NMR, helps determine the structure of molecules by analyzing the magnetic properties of atomic nuclei. In the case of α-phenylsulfinyl-N-methoxy-N-methylpropionamide derivatives, the researchers used NMR to assign specific signals in the spectra to individual atoms within the molecules. [] This detailed analysis provides valuable insights into the arrangement of atoms, stereochemistry, and potential interactions within the molecule. While this particular study focused on structural characterization, this information can be further utilized to investigate structure-activity relationships, which are crucial for understanding a molecule's biological activity and designing more effective drug candidates.

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